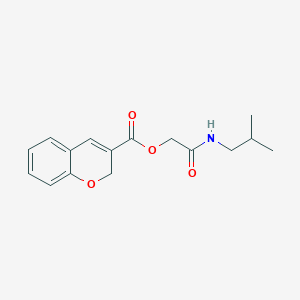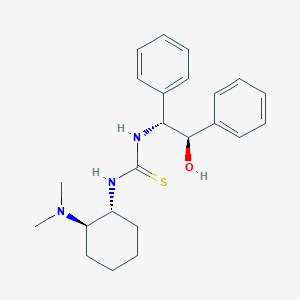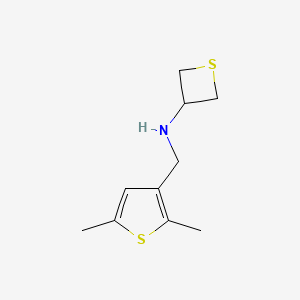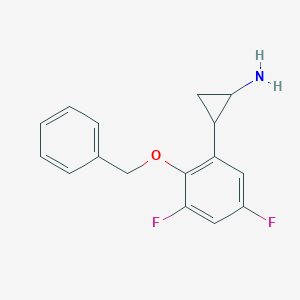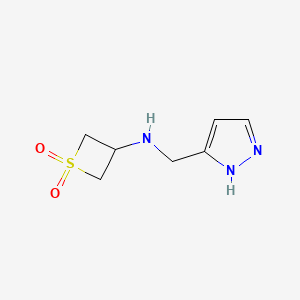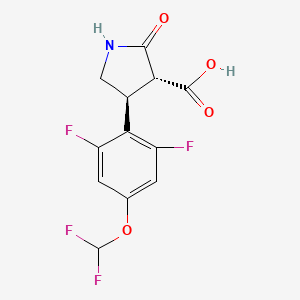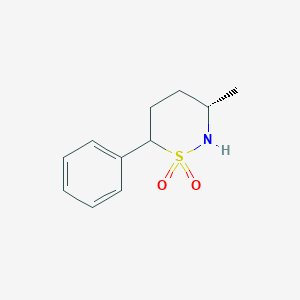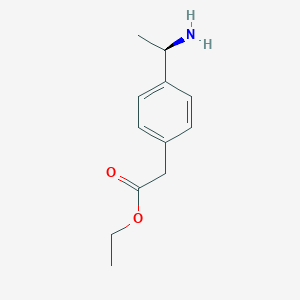
(R)-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” is a chiral compound with the following structural formula:
(R)-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate
It consists of an ethyl ester group attached to a phenyl ring, which in turn bears an aminoethyl substituent. The compound’s chirality arises from the presence of an asymmetric carbon center (the “R” configuration).
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate.” One common approach involves the condensation of ®-phenylglycine with ethyl chloroacetate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Reaction Conditions: The reaction typically takes place in an organic solvent (such as ethanol or methanol) at room temperature or under reflux conditions. Acidic or basic catalysts may be employed to facilitate the esterification process.
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound often occurs in specialized chemical facilities. Optimization of reaction conditions, purification steps, and yield enhancement are critical for large-scale production.
Analyse Chemischer Reaktionen
Reactions: “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” can undergo various chemical transformations:
Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding the corresponding carboxylic acid and ethanol.
Reduction: Catalytic hydrogenation can reduce the carbonyl group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions may occur at the ester carbon, resulting in the replacement of the ethyl group.
- Hydrolysis: Dilute acid (e.g., HCl) or base (e.g., NaOH)
- Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon)
- Substitution: Nucleophiles (e.g., amines, alkoxides)
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while reduction produces the corresponding alcohol. Substitution reactions lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” serves as a building block in the synthesis of other chiral compounds.
- It participates in asymmetric synthesis, contributing to the development of pharmaceuticals and agrochemicals.
- Researchers study its interactions with biological receptors and enzymes.
- It may have applications in drug design, particularly for targeting specific protein binding sites.
- The compound’s chirality makes it valuable in the production of enantiomerically pure drugs.
- It finds use in the fragrance and flavor industry.
Wirkmechanismus
The exact mechanism by which “®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
“®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate” stands out due to its unique combination of an ethyl ester, phenyl ring, and aminoethyl group. Similar compounds include (but are not limited to):
Methyl ester analog: Replacing the ethyl group with a methyl group.
Different substituents: Variations in the aminoethyl substituent.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
ethyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7,9H,3,8,13H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
HZWTZZHDVWDRHA-SECBINFHSA-N |
Isomerische SMILES |
CCOC(=O)CC1=CC=C(C=C1)[C@@H](C)N |
Kanonische SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
